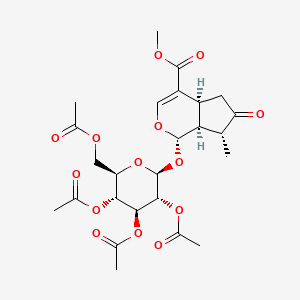

7-Dehydrologanin tetraacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H32O14 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C25H32O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,18-22,24-25H,7,9H2,1-6H3/t10-,15+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |

InChI Key |

WXNZYXJASJZABT-SIDXAJJHSA-N |

SMILES |

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |

Canonical SMILES |

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |

Origin of Product |

United States |

Nomenclature, Classification, and Structural Attributes of 7 Dehydrologanin Tetraacetate

Contextualization within the Iridoid Glycoside Class

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. researchgate.net They are primarily found in a wide variety of plant species. researchgate.net Iridoids can be further categorized into iridoid glycosides, secoiridoids, and other related structures. researchgate.net 7-Dehydrologanin tetraacetate falls under the category of iridoid glycosides, which are characterized by the presence of a glucose molecule attached to the iridoid skeleton. nih.govebi.ac.uk Specifically, it is a derivative of loganin (B1675030), a common iridoid glycoside. The "7-dehydro" prefix indicates the presence of a double bond involving the C7 position, and "tetraacetate" refers to the four acetyl groups attached to the glucose moiety. This acetylation is often a result of chemical modification during isolation and purification processes. Iridoid glycosides, including 7-dehydrologanin, are biosynthetic precursors to a vast array of biologically important alkaloids. researchgate.net

Stereochemical Considerations and Absolute Configuration

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms in space. wikipedia.org This is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration to each stereocenter. wikipedia.orglibretexts.org The IUPAC name of this compound, methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate, explicitly defines the stereochemistry at each chiral center within the molecule. nih.gov

The determination of the absolute configuration is crucial as different enantiomers of a molecule can exhibit distinct biological activities. libretexts.org For complex molecules like this compound, the absolute configuration is typically determined through a combination of spectroscopic techniques and, when possible, X-ray crystallography. wikipedia.orgucalgary.ca The relative configuration, which describes the orientation of substituents relative to each other within the molecule (e.g., cis or trans), is also an important stereochemical feature. ucalgary.ca

Structural Elucidation Methodologies

The precise structure of this compound has been determined using a combination of advanced spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. lcms.czhilarispublisher.com For this compound, the molecular formula C25H32O14 has been confirmed by HRMS. jmcs.org.mxresearchgate.net Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. lcms.cz This technique is invaluable for identifying and characterizing compounds in complex mixtures, such as plant extracts or biological samples. researchgate.net The fragmentation pattern of this compound in MS/MS experiments would provide key information about the connectivity of the iridoid core, the glucose unit, and the acetyl groups.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.orgyoutube.com To date, there is no specific mention in the searched literature of a single-crystal X-ray diffraction study being performed on this compound. utah.edursc.org Obtaining a single crystal of sufficient quality for X-ray analysis can be a significant challenge for complex natural products.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques

In Silico Structural Analysis and Computational Chemistry

Computational chemistry utilizes computer simulations to predict and analyze molecular structures and properties. openaccessjournals.com In silico studies, such as molecular docking, can predict the binding affinity and interaction of a ligand with a protein target. scielo.org.mx One study identified this compound in an extract of Nyctanthes arbor-tristis (Harsingar) using HR-LCMS and subsequently used this information for in silico docking studies against proteins relevant to COVID-19. jmcs.org.mxscielo.org.mx Such computational approaches are increasingly important in drug discovery and for understanding the potential biological activities of natural products. rsc.orgmdpi.com

Occurrence and Distribution in Biological Systems

Identification in Plant Genera and Species

The iridoid 7-dehydrologanin tetraacetate has been documented in a range of plants, often through advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). Its presence is noted in species with traditional uses in various cultures, from the well-known olive tree to lesser-known medicinal herbs.

Presence in Olea europaea (Olive Tree) Derivatives

The olive tree (Olea europaea) and its derivatives are a known source of various bioactive compounds. Studies analyzing the chemical composition of olives have identified this compound. Research investigating the impact of environmental factors, such as temperature, on the metabolic profile of olive trees has listed this compound as one of the terpenoid compounds present. uco.es This identification is crucial for understanding the complex biochemistry of the olive tree and how it responds to climatic changes.

Isolation and Detection in Nyctanthes arbor-tristis (Harsingar)

Nyctanthes arbor-tristis, commonly known as Harsingar or the night-flowering jasmine, has been a subject of phytochemical investigation. A study focusing on the potential antiviral phytochemicals from several medicinal plants, including Harsingar, reported the presence of this compound. scielo.org.mxscielo.org.mx This compound was listed among the various phytochemicals identified from the plant, highlighting its contribution to the complex chemical makeup of Nyctanthes arbor-tristis. scielo.org.mx

Occurrence in Oroxylum indicum

Oroxylum indicum, a tree valued in traditional medicine systems, has been analyzed for its chemical constituents. A comparative phytochemical study using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) detected this compound in both the root and stem of the plant. phytojournal.com This finding was part of a broader analysis that identified numerous compounds, suggesting that the bioactive components of the root may also be present in the stem, which could have implications for sustainable harvesting. phytojournal.com

Characterization in Aconitum chasmanthum Rhizome Extracts

The rhizome of Aconitum chasmanthum, a critically endangered medicinal plant from the Himalayas, has been subjected to detailed phytochemical screening. nih.govnih.gov Through High-Resolution Liquid Chromatography and Mass Spectrometry (HR-LCMS) analysis of an ethyl acetate (B1210297) extract of the rhizome, this compound was identified as one of the bioactive molecules. nih.gov It was characterized as a terpene and was detected with a retention time of 6.352 minutes. nih.gov

Profiling in Pueraria tuberosa Tubers

The tubers of Pueraria tuberosa, also known as Indian Kudzu, are utilized in traditional practices and have been a focus of phytochemical research. nih.gov An LC-MS profiling of a methanolic extract of the tubers successfully detected the presence of this compound. aipublications.comslideshare.net The compound was identified based on its mass-to-charge ratio (m/z) and molecular weight, contributing to the comprehensive chemical characterization of this important medicinal plant. aipublications.com

Detection in Gonostegia hirta

Gonostegia hirta, a perennial plant consumed as a leafy vegetable and used in traditional medicine, has been found to contain this compound. niscpr.res.inmdpi.com A phytochemical analysis of extracts from the plant collected from different locations identified this compound. niscpr.res.in Specifically, it was detected in extracts from plants sourced from Itanagar, Arunachal Pradesh, and Galuki, Nagaland, indicating its distribution across different populations of the species. niscpr.res.in

Investigation in Other Biological Matrices (e.g., Fermented Products)

While the investigation of this compound in fermented products is not extensively documented, its role has been explored in other complex biological matrices, such as pathogen-infected plant tissues. A notable study focused on barley (Hordeum vulgare) lines resistant to Fusarium head blight (FHB), a disease caused by the fungus Fusarium graminearum. researchgate.net

Metabolic profiling of barley heads inoculated with the pathogen revealed the presence of this compound as a resistance-related (RR) metabolite. researchgate.net It was identified among a group of constitutive compounds, meaning its presence is inherent to the resistant lines even before fungal infection, and it is more abundant in resistant lines compared to susceptible ones. This finding suggests its potential involvement in the plant's pre-formed defense mechanisms against fungal pathogens. researchgate.net

Phytogeographical and Ecological Factors Influencing Accumulation

The accumulation of this compound in plants appears to be influenced by both geographical location and ecological pressures, such as pathogen attack.

Phytogeographical Factors: The compound has been identified in Aconitum chasmanthum, a critically endangered medicinal plant harvested from high-altitude alpine and subalpine meadows in the Western Himalayas. nih.gov The collection site for this study was specifically noted at Razdhan pass in Jammu and Kashmir, India, at an altitude of 3423 meters above sea level. nih.gov This specific high-altitude environment represents a unique phytogeographical niche that may contribute to the biosynthesis and accumulation of this particular compound.

Ecological Factors: Ecological stress, particularly from pathogens, has been shown to be a significant factor in the accumulation of this compound. In the case of barley, the compound was identified as one of several resistance-related metabolites in doubled-haploid lines exhibiting resistance to Fusarium graminearum. researchgate.net Its higher abundance in resistant barley lines compared to susceptible ones points to an ecological role in plant defense. The study identified this compound as a constitutive resistance-related metabolite, suggesting that its accumulation is a genetically determined trait that helps the plant defend against potential infections. researchgate.net

The table below details the specific factors observed to influence the presence of the compound.

Table 2: Factors Influencing this compound Accumulation

| Factor | Organism | Specifics | Implication | Reference |

| Phytogeographical | Aconitum chasmanthum | Collected from high-altitude (3423 m) subalpine meadows in the Western Himalayas. | Unique environmental conditions may favor the production of the compound. | nih.gov |

| Ecological (Pathogen) | Hordeum vulgare (Barley) | Higher abundance in lines resistant to Fusarium graminearum. | Compound is part of the plant's constitutive chemical defense system against fungal pathogens. | researchgate.net |

Biosynthetic Pathways and Metabolic Interconnections

Elucidation of Iridoid Biosynthesis Leading to 7-Dehydrologanin Tetraacetate

The formation of this compound is a multi-step process rooted in the well-established iridoid biosynthetic pathway. Iridoids are a class of monoterpenoids characterized by a cyclopentanoid pyran skeleton, which originates from the universal terpene precursor, geranyl diphosphate (B83284) (GPP). pnas.org The pathway involves a series of enzymatic transformations, including hydrolysis, oxidation, and cyclization, to form the core iridoid structure. pnas.orgresearchgate.net

The biosynthesis of iridoids commences with the conversion of GPP, derived from the methylerythritol phosphate (B84403) (MEP) pathway, to the monoterpene alcohol geraniol. pnas.orguea.ac.uk This initial step is followed by a sequence of oxidative reactions. Geraniol is hydroxylated to 8-hydroxygeraniol, which is then oxidized to 8-oxogeranial. pnas.orgzenodo.org

The crucial cyclization step is catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into the reactive intermediate 8-oxocitronellyl enol, leading to the formation of nepetalactol and its stereoisomers. researchgate.netacs.org From nepetalactol, the pathway proceeds through several intermediates to produce loganin (B1675030), a key precursor. While direct experimental evidence detailing every subsequent step to this compound is sparse, the structure of the final compound allows for a chemically logical inference of the pathway.

Following the formation of loganic acid, the pathway likely involves:

Dehydrogenation: Loganic acid or a downstream derivative undergoes a dehydrogenation reaction to introduce a double bond, forming 7-dehydrologanin.

Glycosylation: A glycosyltransferase attaches a glucose molecule to the aglycone.

Acetylation: Acetyltransferases catalyze the addition of four acetate (B1210297) groups to the glucose moiety, yielding the final product, this compound.

The presence of related compounds like deoxyloganic acid and 7-ketologanic acid in various plant species suggests a complex network of derivatization reactions that contribute to the diversity of iridoids.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Compound Name | Chemical Class | Role in Pathway |

| Geranyl Diphosphate (GPP) | Prenol Lipid | Universal C10 precursor for monoterpenes |

| Geraniol | Acyclic Monoterpenoid | Product of GPP hydrolysis, initial substrate for iridoid pathway |

| 8-Oxogeranial | Acyclic Monoterpenoid | Substrate for the key cyclization step |

| Nepetalactol | Iridoid Monoterpene | Common cyclized precursor for various iridoids |

| Loganic Acid | Iridoid Glycoside | Central intermediate in the biosynthesis of secoiridoids |

| 7-Dehydrologanin | Iridoid Aglycone | The core aglycone structure prior to glycosylation and acetylation |

The biosynthesis of iridoids is governed by a specific set of enzymes whose genes have been identified and characterized in several plant species. zenodo.org The expression of these genes is tightly regulated, often in response to developmental cues and environmental stimuli.

Key enzymes in the pathway leading to the iridoid core include:

Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol. pnas.org

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol. pnas.org

8-hydroxygeraniol oxidoreductase (8HGO): Catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial. pnas.orgzenodo.org

Iridoid Synthase (ISY): A member of the progesterone (B1679170) 5β-reductase/iridoid synthase (PRISE) family, it catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. researchgate.netacs.org

The regulation of these biosynthetic genes involves various transcription factors (TFs). For instance, in Catharanthus roseus, WRKY and BIS1/2 TFs are known to regulate genes in the pathway. uea.ac.uk In Gentiana macrophylla, the transcription factors GmbHLH20 and GmMYB5 have been shown to regulate the biosynthesis of loganic acid. nih.gov The acetylation steps that finalize the synthesis of this compound are catalyzed by acetyltransferases, a diverse enzyme family responsible for acyl group transfers. nih.gov

Table 2: Key Enzymes in the Iridoid Biosynthetic Pathway

| Enzyme | Enzyme Class | Function | Gene/Family |

| Geraniol Synthase (GES) | Terpene Synthase | GPP → Geraniol | GES |

| Geraniol-8-hydroxylase (G8H) | Cytochrome P450 | Geraniol → 8-Hydroxygeraniol | CYP (P450) |

| 8-hydroxygeraniol oxidoreductase (8HGO) | Dehydrogenase | 8-Hydroxygeraniol → 8-Oxogeranial | HGO |

| Iridoid Synthase (ISY) | Reductase | 8-Oxogeranial → Nepetalactol | PRISE |

| Acetyltransferase | Transferase | Addition of acetyl groups | - |

Iridoids, particularly loganin and the related secoiridoid secologanin (B1681713), are critical metabolic branch points. acs.org They serve as precursors for the vast class of monoterpenoid indole (B1671886) alkaloids (MIAs), which includes valuable pharmaceutical compounds like the anticancer agent vinblastine. acs.orgpnas.org The formation of 7-dehydrologanin and its acetylated derivative represents one of many fates for the central iridoid intermediates. The specific dehydrogenation and acetylation steps channel metabolic flux away from the pathways leading to other iridoids or secoiridoids, contributing to the chemical diversity observed in plants. nih.gov The presence of this compound has been detected in metabolomic studies of various plants, such as Gonostegia hirta and Pueraria tuberosa, indicating its role as a specialized metabolite within these species' chemical arsenals. niscpr.res.inaipublications.com

Enzymology and Gene Expression Profiling of Biosynthetic Steps

Regulation of Biosynthetic Pathways in Response to Environmental Stimuli

The production of iridoids is not static but is dynamically regulated by external environmental factors. This regulation allows plants to adapt to changing conditions by modulating their chemical profile. nih.gov

Light Intensity: Studies in Gentiana macrophylla have demonstrated that light intensity can significantly modulate iridoid biosynthesis. nih.gov Higher light intensity was correlated with an increased accumulation of iridoids, including loganic acid. This response is linked to changes in photosynthesis, primary metabolism, and the expression of key regulatory transcription factors. nih.gov

Temperature: Temperature is another critical environmental cue. In Scrophularia ningpoensis, warming temperatures were found to enhance the biosynthesis of iridoids. oup.com This response is associated with epigenetic modifications, specifically a decrease in H3K36me3 histone methylation, which appears to regulate the expression of biosynthetic genes. oup.com

Elicitors: The biosynthesis of iridoids can be induced by elicitors, which are often associated with defense responses against herbivores or pathogens. For example, methyl jasmonate (MeJA), a plant hormone involved in stress signaling, has been shown to enhance the expression of iridoid biosynthetic genes in Nepeta species. zenodo.org

Metabolic Engineering Strategies for Enhanced Production in Research Platforms

The complex structure and valuable biological activities of iridoids and their derivatives have made them attractive targets for metabolic engineering. The goal is to develop sustainable and high-yield production platforms, typically in microorganisms or plant cell cultures.

Pathway Elucidation and Gene Discovery: A fundamental strategy is the continued discovery and characterization of the genes and enzymes involved in the pathway. zenodo.org Advances in genomics and transcriptomics have been crucial in identifying missing enzymatic steps and regulatory factors. researchgate.net

Heterologous Expression: Once identified, biosynthetic genes can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This allows for the production of specific iridoid intermediates, although yields can be limited by factors such as precursor availability and enzyme efficiency.

Enzyme Engineering: To overcome pathway bottlenecks, enzymes can be engineered for improved performance. One notable strategy is the creation of fusion enzymes. For example, fusing 8HGO and ISY can enhance the flux towards nepetalactol by increasing substrate proximity and cofactor recycling. researchgate.net

Genome Editing: Advanced tools like CRISPR/Cas9-based genome editing are being explored to modulate the expression of biosynthetic genes or transcription factors directly within the native plant species. researchgate.net This can enhance the production of desired compounds without the need for heterologous systems.

Exploiting Convergent Evolution: The discovery that insects have independently evolved their own iridoid biosynthetic pathways offers a unique opportunity. pnas.orgpnas.org These alternative enzymes may have different properties that could be harnessed in synthetic biology approaches to create novel and more efficient production systems. pnas.org

Chemical Synthesis and Synthetic Transformations

Strategies for Total Synthesis of 7-Dehydrologanin Tetraacetate

The total synthesis of this compound has not been extensively reported as a primary target. However, its synthesis can be strategically approached through the total synthesis of its close analogue and biosynthetic precursor, loganin (B1675030). jst.go.jp A key strategy involves a bio-inspired reductive cyclization.

One plausible synthetic route commences with the large-scale synthesis of secologanin (B1681713) tetraacetate. jst.go.jp This intermediate can then undergo a reductive ring-closing reaction to form the bicyclic core of loganin tetraacetate. jst.go.jp A one-electron reduction of the carbonyl group, for example using samarium iodide in the presence of hexamethylphosphoramide (B148902) (HMPA), can initiate a cyclization with the olefin to yield loganin tetraacetate. jst.go.jp This transformation is essentially the reverse of the biosynthetic pathway where loganin is cleaved to form secologanin. jst.go.jp

A general approach to optically active iridoid aglycones has also been developed, which could be adapted for the synthesis of the core structure of 7-dehydrologanin. This strategy utilizes a Claisen rearrangement/nitrile oxide cycloaddition sequence to construct the cyclopentanoid ring system.

| Synthetic Step | Key Reagents and Conditions | Intermediate/Product | Reference |

| Reductive Cyclization | Secologanin tetraacetate, SmI2, HMPA | Loganin tetraacetate | jst.go.jp |

| Oxidation | Loganin tetraacetate, DMP or Swern oxidation reagents | This compound | Inferred |

| Glycosylation | Aglycone, Acetylated glucose donor, Lewis acid | Glycosylated iridoid | Inferred |

| Acetylation | 7-Dehydrologanin, Acetic anhydride (B1165640), Pyridine (B92270) | This compound | Inferred |

Semi-Synthetic Modifications from Related Natural Products

A more direct route to this compound is through the semi-synthesis from the more abundant natural product, loganin. Loganin can be isolated from various plant sources, including species of Strychnos and Cornus. researchgate.net

The key transformation in the semi-synthesis is the oxidation of the C7 hydroxyl group of loganin to a ketone. This conversion directly yields 7-ketologanin (B12377559) (also known as 7-dehydrologanin). medchemexpress.com While biosynthetic pathways utilize cytochrome P450 enzymes for this oxidation researchgate.netbiorxiv.orgmpg.de, laboratory synthesis can employ chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or non-chromium alternatives.

Following the oxidation, the four free hydroxyl groups on the glucose moiety of 7-ketologanin are acetylated. This is a standard procedure typically carried out using acetic anhydride in the presence of a base like pyridine to afford the final product, this compound. The acetylation of iridoid glycosides is a common practice to enhance their lipophilicity and facilitate purification. acs.org

| Starting Material | Key Transformation | Reagents | Product | Reference |

| Loganin | Oxidation of C7-OH | PCC, DMP, or Swern oxidation | 7-Ketologanin | Inferred |

| 7-Ketologanin | Acetylation | Acetic anhydride, pyridine | This compound | acs.org |

Regioselective and Stereoselective Functionalization

The synthesis of this compound and its precursors involves several steps where regioselectivity and stereoselectivity are crucial. In the context of total synthesis, the establishment of the multiple stereocenters in the iridoid core is a significant challenge. For instance, in the synthesis of loganetin, the aglycone of loganin, a Favorskii rearrangement was employed to introduce four stereocenters. researchgate.net

Glycosylation, the attachment of the glucose unit to the aglycone, is an inherently regioselective and stereoselective process. The reaction occurs at the C1 hydroxyl group of the aglycone, and typically a β-glycosidic bond is formed, as is common in natural iridoid glycosides. This is usually achieved by activating the aglycone and reacting it with a protected glucose donor, such as a tetraacetylated glucosyl bromide, in the presence of a Lewis acid.

The acetylation of 7-ketologanin to this compound is a regioselective functionalization of the sugar moiety. The hydroxyl groups of the glucose are more reactive to acetylation under standard conditions than the enolizable ketone at C7 of the aglycone.

Furthermore, enzymatic reactions have been explored for the functionalization of iridoids, offering high selectivity. For example, cytochrome P450 enzymes can catalyze the oxidative C-C bond cleavage of 7-epi-loganin via a 7-ketologanin intermediate, demonstrating the potential for biocatalysis in modifying the iridoid scaffold. researchgate.netbiorxiv.orgmpg.de

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Investigations

To investigate the structure-activity relationships (SAR) of iridoid glycosides, various structural analogs and derivatives of 7-dehydrologanin have been synthesized. These modifications can involve changes to the aglycone core, the sugar moiety, or the acyl groups.

One area of exploration is the synthesis of iridoid dimers. For example, new iridoid glycoside dimers, where a 7-dehydrologanin unit is linked to another iridoid like morroniside, have been isolated and characterized. nih.gov The synthesis of such dimers would likely involve the selective activation of a hydroxyl group on one iridoid and its reaction with a suitable functional group on the other.

Modifications of the sugar moiety have also been reported. Syntheses of iridoid glycosides containing unusual sugars have been described, starting from loganin and 7-dehydrologanin. mdpi.com These syntheses often involve the protection of the aglycone, followed by glycosylation with a modified sugar donor.

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 7-Dehydrologanin tetraacetate from intricate mixtures, thereby enabling precise downstream analysis. The choice of technique is often dictated by the sample's complexity and the research objectives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the purification and analysis of this compound. evitachem.com This technique is frequently employed to isolate the compound from crude extracts, such as those derived from turmeric oil, before further structural analysis. evitachem.com The versatility of HPLC is enhanced by coupling it with various detectors, including photodiode array (PDA) detectors, which provide valuable information on the compound's UV-Vis absorption spectrum. In studies of plant extracts, HPLC analysis, when compared with standards, confirms the presence of specific compounds. scribd.com For instance, in the analysis of Pueraria tuberosa extracts, HPLC coupled with a mass spectrometer was utilized, with a gradient elution program and a specific C18 column to achieve separation. phytojournal.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. UPLC systems, such as the Agilent 1290 Infinity UHPLC, are instrumental in generating detailed chemical fingerprints of plant extracts. nih.gov This technique has been successfully used to analyze metabolites in olive fruits, where a UPLC system was coupled to a quadrupole time-of-flight mass spectrometer to separate and identify compounds like this compound. uco.es The enhanced separation power of UPLC is crucial for resolving co-eluting compounds in complex samples, providing cleaner spectra for subsequent mass spectrometric analysis. nih.govuco.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While liquid chromatography is the primary method for analyzing non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of its volatile derivatives. Although direct analysis of the intact glycoside by GC-MS is not feasible due to its low volatility, derivatization techniques can be used to convert it into a more volatile form. However, current research literature primarily focuses on LC-based methods for the direct analysis of this compound. aipublications.comresearchgate.net GC-MS is more commonly used for the broader metabolite profiling of extracts where volatile compounds are of interest. researchgate.netresearchgate.net

Mass Spectrometry-Based Profiling and Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound. Its high sensitivity and ability to provide molecular weight and fragmentation data are critical for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound in various natural sources. aipublications.comslideshare.net LC-MS enables the detection of the compound in complex mixtures, such as methanolic extracts of Pueraria tuberosa tubers, where it was identified among 61 other compounds based on its mass-to-charge (m/z) ratio. aipublications.comslideshare.net

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This technique was utilized in an untargeted metabolomics study of camel milk, where this compound was identified as one of the differential metabolites. researchgate.net Similarly, LC-MS/MS has been applied to study metabolites in barley and the medicinal plant Gonostegia hirta, demonstrating its broad applicability in plant metabolomics. researchgate.netniscpr.res.in The high sensitivity and selectivity of LC-MS/MS make it suitable for identifying metabolites even at low concentrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Quadrupole-Time-of-Flight (QTOF) Approaches

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a compound and distinguishing it from other molecules with similar nominal masses. HRMS analysis of an ethyl acetate (B1210297) extract of Aconitum chasmanthum rhizomes successfully identified this compound, providing its exact mass. nih.gov

Quadrupole-Time-of-Flight (QTOF) mass spectrometry, a type of HRMS, combines the features of a quadrupole analyzer with a time-of-flight analyzer, offering high sensitivity, resolution, and mass accuracy. This approach has been used in several studies for the comprehensive metabolite profiling of plant extracts. nih.govuco.esresearchgate.net For instance, a UPLC system coupled to a QTOF mass spectrometer was used to analyze metabolites in olive fruits, and an Agilent Q-TOF system was employed for the chemical fingerprinting of Aconitum chasmanthum extracts. nih.govuco.es The data obtained from these analyses, including retention time and accurate m/z values, are essential for the confident identification of compounds like this compound. scribd.comphytojournal.comresearchgate.net

Research Findings on this compound Identification:

| Analytical Technique | Source Material | Retention Time (min) | Observed m/z | Ionization Mode | Reference |

| HR-LCMS | Pajanelia longifolia stem extract | 6.777 | 573.138 | - | scribd.com |

| LC-MS | Pueraria tuberosa tubers | 5.23 | 579.16 | - | aipublications.com |

| HR-LCMS | Aconitum chasmanthum rhizome | 6.777 | - | - | nih.gov |

| UPLC-QTOF-MS | Olive Fruits | 3.3678 | 404.1325304 | Negative | uco.es |

| HR-LCMS | Oroxylum indicum | - | - | - | phytojournal.com |

| LC-MS/MS | Gonostegia hirta | - | - | - | niscpr.res.in |

| HR-LCMS | Ecbolium linneanum leaf extract | 8.517 | 556.1795 | - | researchgate.net |

| LC-MS | Spathodea campanulata root and stem bark | 6.771 | 555.1753 | - | researchgate.net |

Spectroscopic Characterization Beyond Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the chemical properties of this compound by probing the interaction of the molecule with electromagnetic radiation.

Vibrational spectroscopy measures the energy required to excite molecular vibrations (e.g., stretching, bending), providing a "molecular fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation. The structure of this compound contains multiple functional groups that would produce a complex and characteristic spectrum. Key absorptions would be expected from the C=O stretching vibrations of the five ester groups and the α,β-unsaturated ketone in the cyclopentane (B165970) ring. Strong C-O stretching bands from the ether and ester linkages, as well as C=C stretching from the enol ether system, would also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (e.g., from a laser). riverd.com It is particularly sensitive to non-polar bonds. For this compound, the C=C bond of the enol ether and the C=O bonds would yield characteristic Raman signals. endress.com As a non-destructive technique that requires minimal sample preparation, it is well-suited for in-situ analysis. riverd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores within a molecule. The primary chromophore in this compound is the conjugated system involving the enol ether double bond and the ester's carbonyl group within the cyclopenta[c]pyran ring system. This extended π-system is expected to produce a distinct absorption maximum (λmax) in the UV region, which is useful for quantification and purity assessment. oecd.orgoecd.org

| Spectroscopic Technique | Functional Group/Chromophore in this compound | Predicted Spectral Feature |

| FT-IR Spectroscopy | Ester & Ketone (C=O) | Strong absorption bands in the 1680-1750 cm⁻¹ region. |

| Ether & Ester (C-O) | Strong absorption bands in the 1000-1300 cm⁻¹ region. | |

| Enol Ether (C=C) | Absorption band in the 1600-1680 cm⁻¹ region. | |

| Raman Spectroscopy | Enol Ether (C=C) | Strong, characteristic scattering peak. |

| Carbonyl (C=O) | Characteristic scattering peak. | |

| UV-Vis Spectroscopy | Conjugated Enol Ether System | Strong absorbance maximum (λmax) in the UV range (typically 230-280 nm). |

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Sample Preparation Protocols for Complex Biological Matrices

The effective isolation of this compound from complex biological matrices, such as plant tissues, is a critical prerequisite for accurate analysis. As an iridoid glycoside, it is a moderately polar compound, which dictates the choice of extraction solvents and purification strategies.

A general protocol for the extraction of iridoid glycosides from plant material involves the following steps:

Sample Collection and Pre-treatment: Plant material is harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. plos.org The tissue is then lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for extraction.

Solvent Extraction: The powdered sample is extracted with a polar solvent or solvent mixture. Common choices include methanol (B129727), 70-80% aqueous ethanol, or ethyl acetate. mdpi.comnih.gov A mixture of chloroform (B151607) and methanol followed by partitioning with water can also be used to separate compounds based on polarity. plos.org The extraction is often performed multiple times at room or slightly elevated temperatures to ensure exhaustive recovery. mdpi.com

Crude Extract Filtration and Concentration: The hydroalcoholic suspension is filtered or centrifuged to remove solid plant debris. The resulting supernatant, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator. plos.org

Purification/Fractionation: For cleaner samples or to isolate the compound, the crude extract is subjected to further purification. Liquid-liquid partitioning is a common first step, using immiscible solvents like n-hexane (to remove non-polar lipids and chlorophylls), followed by ethyl acetate or n-butanol to extract the iridoid glycosides. nih.govnih.gov Further purification can be achieved using column chromatography techniques, such as solid-phase extraction (SPE) with C18 or other sorbents, or preparative high-performance liquid chromatography (HPLC). mdpi.com

The choice of specific solvents and purification steps must be optimized depending on the biological matrix and the intended analytical endpoint. nih.gov

Mechanistic Investigations of Biological Activities Pre Clinical Research Focus

Cellular and Molecular Target Identification

Computational studies have been employed to predict the binding affinity of 7-Dehydrologanin tetraacetate with various protein targets. Molecular docking simulations are instrumental in estimating the binding energy and identifying potential interaction sites between a ligand, such as this compound, and a target protein. A lower binding energy generally suggests a more stable and significant interaction. jmcs.org.mxscielo.org.mx

One such study investigated the interaction of this compound with the clathrin protein. The docking analysis revealed a binding energy of -6.99 kcal/mol. scielo.org.mx The predicted interaction involves the formation of multiple hydrogen bonds with specific amino acid residues within the protein's binding pocket. Specifically, this compound is predicted to form hydrogen bonds with ARG41 in chain A, and PHE27, ARG320, and another ARG320 residue in chain B of the clathrin protein. scielo.org.mx The bond lengths for these interactions were calculated to be 2.195 Å, 2.071 Å, 1.921 Å, and 1.99 Å, respectively. scielo.org.mx

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Chain) | Hydrogen Bond Lengths (Å) |

|---|---|---|---|---|

| This compound | Clathrin | -6.99 | ARG41 (A), PHE27 (B), ARG320 (B), ARG320 (B) | 2.195, 2.071, 1.921, 1.99 |

Clathrin-mediated endocytosis (CME) is a vital cellular process for internalizing molecules from the cell surface by forming clathrin-coated vesicles. nih.govd-nb.info This pathway is fundamental for various cellular functions, including nutrient uptake, signal transduction, and maintaining the composition of the plasma membrane. nih.govd-nb.info The process involves the assembly of clathrin and other associated proteins at the plasma membrane, leading to the formation of a vesicle that buds off into the cell. nih.govista.ac.at

In silico studies suggest that by binding to the clathrin protein, this compound may have the potential to interfere with the processes that rely on clathrin, such as CME. scielo.org.mxscielo.org.mx The interaction with key amino acid residues could theoretically disrupt the normal assembly and function of the clathrin machinery. jmcs.org.mx For instance, clathrin-mediated endocytosis is a key mechanism for the entry of some viruses into host cells. scielo.org.mxjst.go.jp The predicted binding of this compound to clathrin suggests a potential mechanism for interfering with such viral entry pathways. scielo.org.mx

In Silico Molecular Docking and Ligand-Protein Interaction Predictions

Antioxidant Mechanisms and Radical Scavenging Capacity

The antioxidant properties of chemical compounds can be evaluated through various in vitro assays that measure their ability to neutralize free radicals and modulate oxidative stress. nih.govhilarispublisher.com

Several standardized assays are used to determine the antioxidant capacity of compounds. These include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this test evaluates the scavenging of the ABTS radical cation. nih.govnih.gov It is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. nih.govmdpi.com

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant compound. mdpi.com

Hydroxyl Radical (•OH) Scavenging Assay: This assay determines the ability of a compound to neutralize the highly reactive hydroxyl radical, often generated via a Fenton-like reaction. nih.govnih.gov

Superoxide (B77818) Anion Radical (O₂•⁻) Scavenging Assay: This test measures the quenching of superoxide radicals. nih.gov

Phosphomolybdenum Assay: This method evaluates the total antioxidant capacity by measuring the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant, which forms a green-colored complex. mdpi.comnih.gov

While this compound has been identified in plant extracts known to have antioxidant properties, specific data from these in vitro assays for the isolated compound are not detailed in the provided search results. nih.gov For example, a study on Aconitum chasmanthum rhizome extracts, where this compound was identified, reported significant radical scavenging activities for the whole extract. nih.gov The methanolic extract showed IC₅₀ values of 163.71 ± 2.69 μg/mL in the DPPH assay, 173.69 ± 4.91 μg/mL in the SOR assay, and 159.64 ± 2.43 μg/mL in the OH assay. nih.gov

Cells possess intricate antioxidant defense systems to counteract the damaging effects of reactive oxygen species (ROS). nih.gov This system includes both enzymatic and non-enzymatic components. mdpi.com Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). mdpi.com These enzymes work in a coordinated manner to detoxify ROS. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT. mdpi.com The pentose (B10789219) phosphate (B84403) pathway also plays a role in antioxidant defense by producing NADPH, which is essential for regenerating reduced glutathione, a major non-enzymatic antioxidant. nih.gov Cellular models are crucial for studying how compounds can influence these defense pathways. However, specific studies detailing the activation of these cellular antioxidant defense pathways by pure this compound are not available in the provided search results.

In Vitro Assays for Oxidative Stress Modulation

Role in Plant Physiology and Pathogen Interactions

In nature, plants produce a vast array of secondary metabolites that play crucial roles in their interaction with the environment, including defense against pathogens. mpg.de These interactions are complex, often involving the modulation of plant hormone signaling pathways, such as those involving salicylic (B10762653) acid and jasmonic acid, which are key in orchestrating defenses against different types of pathogens. frontiersin.org

Pathogens, in turn, have evolved mechanisms to suppress plant defenses, often by delivering effector proteins into the host cell. nih.gov These effectors can target various host components, including transcription factors, to manipulate the plant's immune response. nih.gov Another layer of regulation in plant-pathogen interactions involves post-translational modifications like protein acetylation. frontiersin.org Pathogen effectors can function as acetyltransferases, modifying host proteins to undermine the plant's defense mechanisms. frontiersin.org

This compound is classified as a terpene glycoside, a class of compounds known to be involved in plant defense. nih.gov As a secondary metabolite, it is plausible that this compound plays a role in the plant's defense strategies against herbivores or pathogens. However, specific research detailing the direct role of this compound in plant physiological processes or its specific function in mediating interactions with pathogens is not described in the provided search results.

Metabolomic Fingerprinting in Response to Fungal Infections (e.g., Botryosphaeria Dieback in Grapevine)

Metabolomic fingerprinting is a key analytical approach in pre-clinical research to identify and quantify a wide array of small molecules in a biological system, providing a snapshot of its metabolic state. In the context of plant pathology, this technique is instrumental in understanding the biochemical changes that occur when a plant is under attack from pathogens. Research into grapevine trunk diseases (GTDs), such as Botryosphaeria dieback, has utilized this approach to identify compounds involved in the plant's response to infection. tandfonline.com

Botryosphaeria dieback, caused by various fungal species of the Botryosphaeriaceae family, is a significant threat to vineyards worldwide, leading to wood necrosis, cankers, and eventual vine death. tandfonline.comnih.gov In a 2020 study investigating the metabolomic profiles of different grapevine cultivars infected with this disease, this compound was identified as one of the many metabolites whose levels change in response to the infection. tandfonline.com The study analyzed the woody tissues of both healthy and diseased grapevines, revealing a complex metabolic shift as the plant responds to the fungal colonization. tandfonline.com The presence and altered concentration of this compound in infected tissues suggest its involvement in the metabolic cascade triggered by the pathogen, making it a component of the plant's specific "metabolomic fingerprint" of the disease. tandfonline.com

Table 1: Research Findings on this compound in Fungal Infection Response

| Research Area | Organism/Disease Model | Key Finding | Reference |

| Metabolomic Fingerprinting | Grapevine (Vitis vinifera) / Botryosphaeria Dieback | Identified as a metabolite in grapevine wood whose profile is altered during infection by Botryosphaeriaceae fungi. | tandfonline.com |

Contribution to Plant Defense and Stress Responses

Plants have evolved sophisticated defense systems that rely on the production of a diverse arsenal (B13267) of chemical compounds known as secondary metabolites. researchgate.net These compounds are not essential for primary growth and development but are crucial for survival, helping the plant defend against herbivores, insects, and microbial pathogens. researchgate.netwjpr.net this compound, an iridoid glycoside derivative found in plants like Nyctanthes arbor-tristis and detected in grapevines, fits within this class of defensive molecules. tandfonline.comjmpas.com

The production of such compounds is often induced or increased when a plant detects a threat. wjpr.net These chemical defenses can act as toxins, feeding deterrents, or antimicrobial agents that inhibit the growth of fungi and bacteria. researchgate.net The identification of this compound in grapevine tissues infected with wood-colonizing fungi points to its potential role as a phytoalexin or a related defense compound. tandfonline.com Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. nih.gov

Enzymatic Activity Modulation (e.g., alpha-amylase interaction in research models)

In pre-clinical research, secondary metabolites are often investigated for their ability to modulate the activity of specific enzymes. One such area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes like alpha-amylase, which breaks down starch into simpler sugars. nih.gov While direct studies testing the interaction of pure this compound with alpha-amylase are not prominent in the available literature, research on its plant source and related compounds provides valuable insights.

This compound is a known constituent of Nyctanthes arbor-tristis. jmpas.com Multiple studies have demonstrated that extracts from the flowers of Nyctanthes arbor-tristis possess significant alpha-amylase inhibitory activity in vitro. cabidigitallibrary.orgfao.org This suggests that one or more compounds within the extract are responsible for this enzymatic modulation. A computational molecular docking study that screened 30 bioactive compounds from this plant identified a general "iridoid" structure as having a significant binding affinity for the active site of alpha-amylase, indicating a potential for inhibition. nih.gov

Furthermore, research on other structurally related iridoid glycosides confirms their potential to interact with this enzyme. For example, studies have shown that iridoids like ixoroside, sweroside, and various constituents from Viburnum chinshanense can inhibit alpha-amylase activity in research models. tandfonline.comwjpr.net These findings collectively support the hypothesis that this compound, as an iridoid glycoside derivative, may contribute to the alpha-amylase inhibitory effects observed in extracts of its source plant.

Biomarker Research Applications in Metabolomic Studies (non-clinical context)

Metabolomics is a powerful tool in biomarker discovery, aiming to identify molecules that can indicate a specific biological state or process. cabidigitallibrary.org In non-clinical contexts, such as agriculture and plant science, this involves searching for metabolic biomarkers that can signify disease, stress, or even distinguish between different plant cultivars. The identification of a unique set of metabolites, or a "metabolic fingerprint," can serve as a signature for a particular condition.

The detection of this compound in metabolomic studies of grapevine trunk diseases exemplifies its application in biomarker research. tandfonline.com Its presence as part of a differential metabolic profile between healthy and infected plants suggests it could serve as a potential biomarker candidate for the early detection of Botryosphaeria dieback. tandfonline.com By monitoring the levels of such compounds, researchers may be able to diagnose infections before severe symptoms become visible, which is critical for managing the spread of disease in vineyards.

The use of advanced analytical platforms, such as mass spectrometry coupled with liquid chromatography (LC-MS), allows for the high-throughput analysis required to identify hundreds of metabolites like this compound. In this research context, the compound is not studied for therapeutic use but as an indicator molecule—a piece of a larger puzzle that helps define the biochemical phenotype of a plant's response to disease.

Future Research Trajectories and Academic Applications

Exploration of Undiscovered Biological Roles and Targets

Currently, 7-dehydrologanin tetraacetate is predominantly identified as a transient molecule within the metabolic cascade of plants. It has been detected in various plant species, including those from the genus Lonicera. hec.gov.pk However, dedicated studies on its intrinsic biological activities are scarce. The future exploration of its bioactivity is a promising avenue of research.

Investigations could be directed towards screening this compound against a wide array of biological targets, including enzymes, receptors, and ion channels. Given that many iridoids, the class of compounds to which it belongs, exhibit anti-inflammatory, neuroprotective, and anticancer properties, it is plausible that this compound or its derivatives may possess similar activities. researchgate.net Unraveling these potential roles would not only enhance our understanding of its function in plant defense and signaling but also open doors for its development as a therapeutic agent.

Development of Advanced Synthetic Routes for Complex Derivatives

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry. While this compound is a known compound, the development of advanced and efficient synthetic routes to produce it and its complex derivatives is a key area for future research. nih.gov Its structure, featuring a reactive enol ether and multiple stereocenters, presents both a challenge and an opportunity for synthetic chemists.

Future synthetic strategies could focus on:

Stereoselective methodologies: Developing novel catalytic methods to control the intricate stereochemistry of the molecule, which is crucial for its biological activity.

Diversity-oriented synthesis: Utilizing the core scaffold of this compound to generate libraries of novel derivatives. This could involve modifying the pyran ring, the cyclopentane (B165970) moiety, or the acetate (B1210297) groups to explore the structure-activity relationships.

Total synthesis of related natural products: Employing this compound as a key building block in the total synthesis of more complex and medicinally relevant secoiridoids. epdf.pubsemanticscholar.org

Application in Chemoenzymatic Synthesis and Biotransformation Research

Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the production of complex molecules. The enzymatic machinery responsible for the biosynthesis of this compound in plants can be harnessed for in vitro or in vivo production systems.

Future research in this area could involve:

Enzyme discovery and engineering: Identifying and characterizing the specific enzymes (e.g., glycosyltransferases, oxidoreductases) involved in its biosynthesis and modification. These enzymes could then be engineered for improved stability, substrate specificity, and catalytic efficiency.

Biocatalytic production: Developing microbial or plant cell culture systems for the sustainable and scalable production of this compound and its derivatives.

Biotransformation studies: Using microorganisms or isolated enzymes to convert this compound into novel, potentially more active, compounds.

Integration with Systems Biology and Network Pharmacology Approaches

The advent of "omics" technologies has revolutionized the study of biological systems. Systems biology aims to understand the complex interactions within a biological system as a whole. frontiersin.org Network pharmacology, a related field, focuses on elucidating the molecular mechanisms of drugs by analyzing their interactions with multiple targets within a biological network. mdpi.commdpi.comfrontiersin.orgnih.gov

The integration of this compound into these frameworks could provide significant insights. For instance, metabolic profiling of plants under different conditions can reveal the regulation of the pathway leading to this compound and its downstream products. frontiersin.orguco.esresearchgate.netmdpi.commdpi.comeco-vector.com This information can be used to construct metabolic networks and understand how the plant responds to environmental stimuli.

Furthermore, by predicting potential protein targets for this compound and its derivatives using computational tools, network pharmacology can help to identify its potential therapeutic applications and mechanisms of action. This in silico analysis can guide experimental validation and accelerate the drug discovery process.

Contribution to Natural Product Discovery and Lead Compound Identification

Natural products have historically been a rich source of new drugs and lead compounds. nih.govmdpi.com The identification of this compound in various plant extracts underscores its role in the vast chemical diversity of the plant kingdom. japsonline.comscribd.comcreative-biostructure.com

Its contribution to future natural product discovery can be multifaceted:

As a biosynthetic marker: Its presence can indicate the potential for a plant to produce a range of complex secoiridoid alkaloids, guiding the isolation and characterization of novel bioactive compounds.

As a lead structure: The core structure of this compound can serve as a template for the design and synthesis of new drug candidates with improved pharmacological properties.

Dereplication studies: Advanced analytical techniques like high-resolution mass spectrometry can rapidly identify known compounds like this compound in crude extracts, allowing researchers to focus their efforts on discovering truly novel molecules.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 7-Dehydrologanin tetraacetate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves acetylation of precursor iridoid compounds (e.g., 7-deoxy-loganic acid) using acetic anhydride in the presence of catalysts like pyridine derivatives. Optimization includes adjusting stoichiometric ratios, reaction temperature (e.g., 40–60°C), and purification via recrystallization or column chromatography. For analogs, regioselective acetylation can be achieved by protecting specific hydroxyl groups .

Q. Which analytical techniques are most effective for determining the purity and stability of this compound in different matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (>98%) in synthetic batches. Gas chromatography (GC) paired with mass spectrometry (MS) is preferred for volatile derivatives, while capillary electrophoresis (CE) resolves polar impurities in biological matrices. Stability studies use accelerated degradation tests under varying pH and temperature conditions .

Q. How can structural characterization of this compound derivatives be performed using spectroscopic methods?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) confirms stereochemistry and acetyl group positions. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. What mechanisms underlie the oxidative transformations of this compound when catalyzed by cytochrome P450 enzymes?

- Methodology : Enzymatic assays with recombinant CYP72 enzymes (e.g., from Olea europaea) monitor substrate oxidation via LC-MS. Kinetic parameters (Km, Vmax) are derived from time-course studies. Isotopic labeling (e.g., ¹⁸O₂) and trapping experiments identify intermediates, while computational docking predicts binding conformations in the enzyme active site .

Q. How do solvent polarity and catalytic systems influence the regioselectivity of lead tetraacetate-mediated reactions involving this compound?

- Methodology : Regioselective oxidation is tested in solvents like benzene (non-polar) vs. acetonitrile (polar). Lead tetraacetate (Pb(OAc)₄) in anhydrous conditions favors allylic oxidation, while aqueous systems promote epoxide formation. Hammett plots correlate substituent effects with reaction rates, and density functional theory (DFT) calculations model transition states .

Q. How can NMR and X-ray crystallography resolve conformational ambiguities in this compound derivatives?

- Methodology : X-ray crystallography of tetraacetate derivatives (e.g., after recrystallization in acetone/hexane) provides absolute configuration. NMR-derived NOESY correlations and J-coupling constants (e.g., 3.9 Hz for axial-equatorial protons) distinguish between chair and boat conformations in cyclic structures .

Q. What strategies enhance the targeted delivery of this compound to specific cellular compartments in anticancer studies?

- Methodology : Liposomal encapsulation or conjugation to monoclonal antibodies improves tumor specificity. In vitro uptake is quantified via fluorescence tagging (e.g., BODIPY probes) in cancer cell lines. Pharmacokinetic studies in murine models track biodistribution using radiolabeled (³H or ¹⁴C) analogs .

Data Contradictions and Validation

- Spectral Assignments : Conflicting NMR signals for similar tetraacetates (e.g., secologanin vs. vincoside derivatives) require cross-validation with synthetic standards and isotopic labeling .

- Enzymatic Specificity : Discrepancies in CYP72 substrate preferences (e.g., 7-Dehydrologanin vs. loganin) are resolved using enzyme inhibition assays and site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.